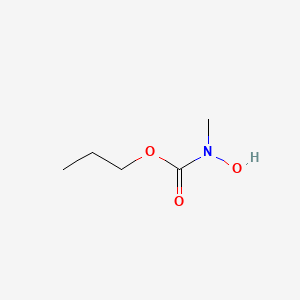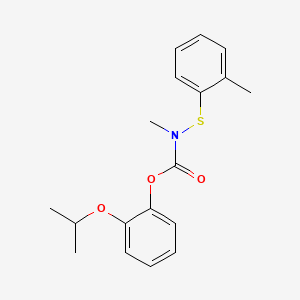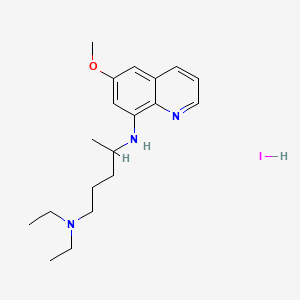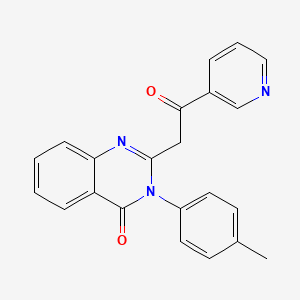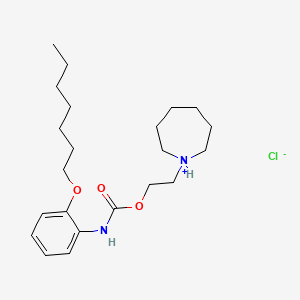amido}(p-cymene)ruthenium(II)](/img/structure/B13756456.png)
{[(1S,2S)-2-amino-1,2-diphenylethyl](4-toluenesulfonyl)amido}(p-cymene)ruthenium(II)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
{(1S,2S)-2-amino-1,2-diphenylethylamido}(p-cymene)ruthenium(II) is a complex organometallic compound that has garnered significant interest in the fields of chemistry and medicinal research. This compound features a ruthenium(II) center coordinated to a p-cymene ligand, along with a chiral amino-diphenylethyl group and a toluenesulfonyl amido group. The unique structure of this compound allows it to participate in various chemical reactions and exhibit potential biological activities.
准备方法
The synthesis of {(1S,2S)-2-amino-1,2-diphenylethylamido}(p-cymene)ruthenium(II) typically involves the following steps:
Formation of the Chiral Amino-Diphenylethyl Group: This step involves the synthesis of the chiral amino-diphenylethyl group through a series of reactions, including the resolution of racemic mixtures to obtain the desired enantiomer.
Coordination to Ruthenium(II): The chiral amino-diphenylethyl group is then coordinated to a ruthenium(II) center, often using a ruthenium precursor such as ruthenium(II) chloride.
Introduction of the p-Cymene Ligand: The p-cymene ligand is introduced to the ruthenium center through ligand exchange reactions.
Attachment of the Toluenesulfonyl Amido Group: The final step involves the attachment of the toluenesulfonyl amido group to the complex, typically through nucleophilic substitution reactions.
Industrial production methods for this compound may involve optimization of these synthetic routes to ensure high yield and purity, as well as scalability for large-scale production.
化学反应分析
{(1S,2S)-2-amino-1,2-diphenylethylamido}(p-cymene)ruthenium(II) undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide or molecular oxygen.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where ligands or groups attached to the ruthenium center are replaced by other nucleophiles or electrophiles.
Coordination Reactions: The ruthenium center can coordinate with various ligands, leading to the formation of new complexes.
Common reagents and conditions used in these reactions include organic solvents, varying temperatures, and specific catalysts to enhance reaction rates and selectivity. Major products formed from these reactions depend on the specific reaction conditions and reagents used.
科学研究应用
{(1S,2S)-2-amino-1,2-diphenylethylamido}(p-cymene)ruthenium(II) has a wide range of scientific research applications, including:
Chemistry: The compound is used as a catalyst in various organic transformations, including hydrogenation, oxidation, and C-H activation reactions.
Biology: It has been studied for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: The compound is being explored for its potential use in medicinal chemistry, particularly in the development of new therapeutic agents.
Industry: It is used in industrial processes that require efficient and selective catalysis, such as the production of fine chemicals and pharmaceuticals.
作用机制
The mechanism of action of {(1S,2S)-2-amino-1,2-diphenylethylamido}(p-cymene)ruthenium(II) involves its interaction with specific molecular targets and pathways. The ruthenium center can coordinate with various biomolecules, leading to the disruption of cellular processes. For example, the compound may interact with DNA, proteins, or enzymes, inhibiting their function and leading to cell death in cancer cells. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the interactions.
相似化合物的比较
{(1S,2S)-2-amino-1,2-diphenylethylamido}(p-cymene)ruthenium(II) can be compared with other similar compounds, such as:
Ruthenium(II) Arene Complexes: These compounds feature a ruthenium(II) center coordinated to an arene ligand, similar to the p-cymene ligand in the target compound.
Chiral Amino-Diphenylethyl Complexes: Compounds with chiral amino-diphenylethyl groups coordinated to various metal centers.
Toluenesulfonyl Amido Complexes: Compounds featuring toluenesulfonyl amido groups coordinated to different metal centers.
The uniqueness of {(1S,2S)-2-amino-1,2-diphenylethylamido}(p-cymene)ruthenium(II) lies in its specific combination of ligands and the resulting chemical and biological properties. This compound’s ability to participate in diverse chemical reactions and exhibit potential biological activities makes it a valuable subject of study in various scientific fields.
属性
分子式 |
C31H32N2O3RuS |
|---|---|
分子量 |
613.7 g/mol |
IUPAC 名称 |
2-[(1S,2S)-2-amino-1,2-diphenylethyl]-4-azanidylcarbonylbenzenesulfinate;1-methyl-4-propan-2-ylbenzene;ruthenium(2+) |
InChI |
InChI=1S/C21H20N2O3S.C10H14.Ru/c22-20(15-9-5-2-6-10-15)19(14-7-3-1-4-8-14)17-13-16(21(23)24)11-12-18(17)27(25)26;1-8(2)10-6-4-9(3)5-7-10;/h1-13,19-20H,22H2,(H3,23,24,25,26);4-8H,1-3H3;/q;;+2/p-2/t19-,20+;;/m0../s1 |
InChI 键 |
LLGSTLQXEWRTIF-HUQPAIQZSA-L |
手性 SMILES |
CC1=CC=C(C=C1)C(C)C.C1=CC=C(C=C1)[C@@H](C2=C(C=CC(=C2)C(=O)[NH-])S(=O)[O-])[C@@H](C3=CC=CC=C3)N.[Ru+2] |
规范 SMILES |
CC1=CC=C(C=C1)C(C)C.C1=CC=C(C=C1)C(C2=C(C=CC(=C2)C(=O)[NH-])S(=O)[O-])C(C3=CC=CC=C3)N.[Ru+2] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


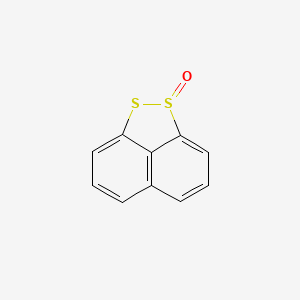
![1-(1H-Benzo[d]imidazol-1-yl)ethanol](/img/structure/B13756376.png)

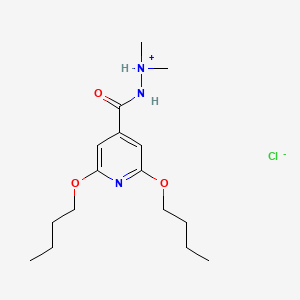
![N-(1,3,8-triazatricyclo[7.4.0.02,7]trideca-2(7),3,5,8,10,12-hexaen-4-yl)acetamide](/img/structure/B13756386.png)
![Benzoic acid, 2-[[2-(phenylmethylene)octylidene]amino]-, 3-methylbutyl ester](/img/structure/B13756400.png)
